Butopamine Hydrochloride

描述

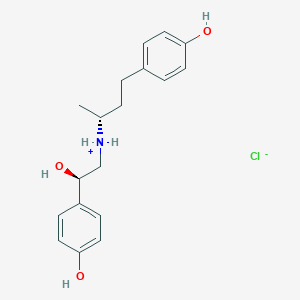

Butopamine Hydrochloride (C₁₈H₂₃NO₃·HCl, CAS 74432-68-1) is the (R,R)-stereoisomer of ractopamine hydrochloride, a β-adrenergic receptor agonist. It has a molecular weight of 337.84 g/mol and a melting point of 176–176.5°C. Its stereochemical configuration confers distinct pharmacological properties, particularly as a full agonist at β₂-adrenergic receptors and a partial agonist at β₁-adrenergic receptors . Unlike ractopamine, which is used as a livestock feed additive, butopamine has been studied for cardiovascular applications in humans, such as improving cardiac output in congestive heart failure .

准备方法

Synthetic Routes and Reaction Conditions: Butopamine Hydrochloride can be synthesized from Benzenemethanol, 4-hydroxy-α-[[[(1R)-3-(4-hydroxyphenyl)-1-methylpropyl]amino]methyl]-, (αS)- . The synthesis involves the reaction of the precursor with hydrochloric acid under controlled conditions to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for yield and purity. The process includes rigorous quality control measures to ensure consistency and safety of the final product .

化学反应分析

Types of Reactions: Butopamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenethylamines

科学研究应用

Pharmacological Profile

Butopamine is a stereoisomer of ractopamine, characterized primarily as a non-selective ligand at beta-adrenergic receptors, with a stronger affinity for beta2 receptors compared to beta1 receptors. This selectivity gives it distinct pharmacological effects:

- Beta1 Agonism : Associated with increased heart rate and myocardial contractility.

- Beta2 Agonism : Leads to vasodilation and bronchodilation, making it useful in respiratory conditions .

Table 1: Pharmacological Characteristics of this compound

Cardiovascular Treatment

Butopamine has shown promise in treating congestive heart failure (CHF) by improving cardiac output. Clinical findings indicate that intravenous administration can lead to significant increases in cardiac index and heart rate, providing symptomatic relief in acute heart failure cases. However, caution is advised due to potential side effects like ventricular ectopy at higher doses .

Case Study: Acute Heart Failure Management

A study conducted by Thompson et al. reported on patients with acute heart failure who were treated with butopamine. The results highlighted improvements in cardiac performance metrics such as:

- Increased cardiac index

- Enhanced systolic function

- Notable reduction in symptoms of heart failure

Despite the benefits, some patients experienced adverse effects, necessitating careful monitoring during treatment .

Research on Neurological Disorders

Emerging research suggests that butopamine may have applications beyond cardiovascular health, particularly in neurological disorders where dopaminergic signaling is disrupted. Its mechanism as a beta-adrenoceptor agonist may offer therapeutic avenues for conditions like Parkinson's disease and cognitive deficits associated with dopaminergic dysfunction.

Table 2: Potential Applications in Neurology

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Parkinson's Disease | Modulation of dopaminergic pathways | Improvement in motor function and cognition |

| Cognitive Deficits | Anti-inflammatory properties | Enhanced cognitive performance |

Research Findings and Insights

Recent studies have explored the role of dopaminergic drugs, including butopamine, in managing neurodegenerative diseases. These investigations reveal that dopaminergic signaling can influence not only motor functions but also cognitive processes:

- Dopaminergic drugs have shown anti-inflammatory effects that could mitigate neuroinflammation associated with diseases like Alzheimer's and Parkinson's .

- Research indicates that beta-adrenoceptor stimulation may enhance neuroplasticity, potentially benefiting cognitive recovery post-injury or during disease progression .

作用机制

Butopamine Hydrochloride functions as a beta-adrenoceptor agonist, engaging dopamine receptors in the brain. It mimics the action of natural dopamine, influencing movement, emotion, cognition, and pleasure. The compound’s effects are mediated through the activation of beta-adrenergic receptors, leading to various physiological responses .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Ractopamine Hydrochloride

- Structural Relationship: Butopamine is the (R,R)-diastereomer of ractopamine hydrochloride (C₁₈H₂₃NO₃·HCl, CAS 90274-24-1). Ractopamine exists as a racemic mixture of four stereoisomers (S,S; R,R; S,R; R,S), with butopamine representing the most pharmacologically active form .

- Pharmacological Differences :

- Receptor Activity : Butopamine exhibits full agonism at β₂ receptors and partial agonism at β₁ receptors, whereas ractopamine’s activity varies by stereoisomer. The S,R isomer of ractopamine shows lower energy stabilization and weaker receptor interactions .

- Applications : Ractopamine is primarily used in livestock to promote lean muscle growth, but its use is banned in 160 countries due to human health concerns. Butopamine, in contrast, has been investigated for cardiovascular therapy but remains experimental .

Adrenalone

- Structure: Adrenalone (C₉H₁₁NO₃, CAS 99-45-6) is an α- and β-adrenergic agonist with a simpler structure lacking the extended aromatic chain of butopamine .

- Activity: Unlike butopamine, adrenalone is non-selective and primarily used as a vasoconstrictor in ophthalmic procedures. It lacks the stereochemical complexity of butopamine, resulting in lower receptor specificity .

Dopamine

- Structural and Functional Contrast: Dopamine (C₈H₁₁NO₂) is a catecholamine with endogenous activity at dopamine receptors and adrenergic receptors. Butopamine, a synthetic non-catecholamine, avoids rapid degradation by catechol-O-methyltransferase (COMT), enabling oral bioavailability and prolonged action .

- Clinical Effects : In heart failure patients, butopamine increases cardiac index more potently than dopamine but induces greater tachycardia at equivalent doses .

Pharmacological and Clinical Data Table

Key Research Findings

- Butopamine vs. Ractopamine : The (R,R)-configuration of butopamine enhances β₂ receptor binding efficiency, resulting in 10-fold higher activity compared to ractopamine’s other stereoisomers .

- Clinical Trials: In a small human study, intravenous butopamine increased cardiac index by 35% but caused ventricular arrhythmias at higher doses, highlighting its narrow therapeutic window .

- Safety Profile: Butopamine’s non-catecholamine structure reduces oxidative stress risks compared to dopamine, but its β₂ specificity may exacerbate tachycardia in sensitive patients .

生物活性

Butopamine hydrochloride is a synthetic compound recognized for its significant biological activity, primarily as a beta-adrenergic agonist. This article explores its pharmacological properties, mechanisms of action, and potential applications in medical and research settings.

- Chemical Formula : C18H24ClNO3

- Molecular Weight : 335.85 g/mol

- Classification : Beta-adrenergic agonist

This compound is known to selectively stimulate beta-2 adrenergic receptors, which are crucial in various physiological processes, including the regulation of airway smooth muscles and metabolic pathways. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .

This compound acts primarily through its interaction with beta-adrenergic receptors:

- Beta-1 Receptors : Associated with cardiac function.

- Beta-2 Receptors : Involved in smooth muscle relaxation and metabolic regulation.

Research indicates that butopamine is a full agonist at the beta-2 receptor while acting as a partial agonist at the beta-1 receptor. This selectivity minimizes side effects typically associated with non-selective beta agonists, such as increased heart rate and blood pressure .

Biological Activity

The biological activity of this compound can be summarized as follows:

Neurological Studies

This compound has been utilized in animal models to explore its effects on dopamine signaling pathways. It shows promise for therapeutic applications in conditions like Parkinson's disease and schizophrenia due to its modulation of dopamine-related processes.

Animal Studies on Muscle Growth

In studies involving livestock, butopamine has demonstrated significant effects on muscle growth by stimulating beta-adrenergic receptors:

- Increased Muscle Mass : Enhanced protein deposition leading to lean muscle growth.

- Behavioral Side Effects : Notable agitation and restlessness observed in treated animals .

Pharmacokinetics and Excretion

Studies on ractopamine (the active component of butopamine) reveal important pharmacokinetic data:

- Absorption : Rapid absorption post-administration.

- Excretion : Primarily through urine, with significant amounts excreted within the first 24 hours .

Case Studies

- Heart Failure Treatment : Clinical findings indicate that butopamine improves cardiac performance in patients with ventricular dysfunction. Intravenous administration resulted in increased cardiac index and heart rate .

- Animal Behavior Studies : Behavioral side effects were documented in livestock treated with ractopamine, highlighting the need for careful dosage management to mitigate adverse reactions .

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing Butopamine Hydrochloride with high purity for pharmacological studies?

this compound synthesis requires precise control of stereochemistry due to its chiral centers [(1S,2R)-configuration]. A validated method involves coupling 4-hydroxyphenethylamine with a chiral epoxide intermediate under anhydrous conditions, followed by HCl salt formation. Purification via recrystallization in ethanol-water mixtures ensures >98% purity, as confirmed by chiral HPLC . Researchers must monitor reaction pH and temperature to avoid racemization, which compromises adrenergic selectivity.

Q. How do researchers validate the structural integrity of this compound using spectroscopic methods?

Structural validation combines:

- 1H/13C NMR : Peaks at δ 1.2–1.4 ppm (methyl groups) and δ 6.7–7.2 ppm (aromatic protons) confirm backbone geometry .

- Mass spectrometry (ESI-MS) : A molecular ion peak at m/z 361.82 [M+H]+ matches the molecular formula C18H23NO3·HCl .

- IR spectroscopy : Stretching bands at 3300 cm⁻¹ (O-H) and 1250 cm⁻¹ (C-N) verify functional groups. Cross-referencing with the USP-NF monograph for β-agonists ensures compliance with pharmacopeial standards .

Q. What in vitro models are appropriate for preliminary assessment of this compound’s adrenergic activity?

- Receptor-binding assays : Use transfected HEK-293 cells expressing human β₁/β₂-adrenergic receptors to measure IC₅₀ values. Competitive binding with [³H]-CGP12177 quantifies receptor affinity .

- cAMP accumulation assays : Adrenergic activity is confirmed via luminescence-based cAMP detection in CHO-K1 cells, normalized to isoproterenol as a positive control .

Advanced Research Questions

Q. What experimental controls are critical when investigating this compound’s tissue-specific effects in animal models?

- Pharmacokinetic controls : Administer β-blockers (e.g., propranolol) to isolate receptor-mediated effects from off-target actions .

- Dose-response standardization : Use nonlinear regression models (e.g., Hill equation) to account for inter-individual variability in metabolic clearance .

- Ethical compliance : Follow institutional guidelines for humane endpoints (e.g., ECG monitoring for arrhythmias in cardiovascular studies) .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy observed with this compound?

- Bioavailability analysis : Measure plasma concentrations via LC-MS/MS to assess first-pass metabolism or protein binding limitations .

- Tissue distribution studies : Radiolabeled [¹⁴C]-Butopamine Hydrochloride autoradiography in target organs (e.g., heart, lungs) identifies barriers to efficacy .

- Species-specific receptor profiling : Compare receptor subtype expression ratios (β₁:β₂) between in vitro models (human cells) and in vivo species (e.g., rodents) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies with small sample sizes?

- Bayesian hierarchical modeling : Incorporates prior pharmacokinetic data to improve parameter estimation in underpowered cohorts .

- Bootstrapping : Resampling techniques (10,000 iterations) mitigate Type I/II errors in EC₅₀ calculations .

- MANOVA for multi-endpoint studies : Adjusts for correlated outcomes (e.g., heart rate and contractility) to reduce family-wise error rates .

Q. Methodological Considerations

- Safety protocols : Store this compound at 2–8°C in desiccated conditions to prevent hydrolysis. Use PPE (gloves, goggles) during handling, referencing OSHA HCS guidelines .

- Data validation : Replicate findings across orthogonal assays (e.g., patch-clamp electrophysiology for receptor activation alongside cAMP assays) .

属性

IUPAC Name |

4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/t13-,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGSLSLUFMZUMK-WJKBNZMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225447 | |

| Record name | Butopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74432-68-1 | |

| Record name | Butopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074432681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XI60IX48K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。